molecular formula C12H13NO3 B13615440 Methyl (e)-3-(4-acetamidophenyl)acrylate

Methyl (e)-3-(4-acetamidophenyl)acrylate

Cat. No.: B13615440
M. Wt: 219.24 g/mol
InChI Key: NVPUAPCWSYBSQR-VMPITWQZSA-N
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Description

Methyl (E)-3-(4-acetamidophenyl)acrylate is an α,β-unsaturated ester characterized by an acetamido-substituted phenyl ring conjugated to a methyl acrylate group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure combines electron-donating (acetamido) and electron-withdrawing (acrylate ester) groups, enabling diverse reactivity patterns such as Michael additions or cycloadditions .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl (E)-3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b8-5+

InChI Key

NVPUAPCWSYBSQR-VMPITWQZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (e)-3-(4-acetamidophenyl)acrylate typically involves the esterification of 3-(4-acetamidophenyl)acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-(4-acetamidophenyl)acrylic acid+methanolcatalystMethyl (e)-3-(4-acetamidophenyl)acrylate+water\text{3-(4-acetamidophenyl)acrylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-(4-acetamidophenyl)acrylic acid+methanolcatalyst​Methyl (e)-3-(4-acetamidophenyl)acrylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (e)-3-(4-acetamidophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate group to an alkane.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(4-acetamidophenyl)acrylic acid.

    Reduction: Formation of 3-(4-acetamidophenyl)propanoate.

    Substitution: Formation of substituted acetamidophenyl derivatives.

Scientific Research Applications

Methyl (e)-3-(4-acetamidophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and adhesives due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of Methyl (e)-3-(4-acetamidophenyl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The acetamidophenyl group can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Trifluoromethyl Analogs (E-3i) : The addition of a trifluoromethyl group at C2 (E-3i) introduces strong electron-withdrawing effects, altering reactivity and stability. This modification is achieved via palladium-catalyzed cross-coupling, yielding a 75:25 E/Z isomer mixture .
  • Cyano-Substituted Derivatives: The cyano group at C2 (Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate) enhances electrophilicity, favoring nucleophilic attacks. The ethyl ester further impacts solubility compared to methyl esters .

Spectral and Physical Properties

Table: NMR Data Comparison
Compound 1H NMR (δ, ppm) 19F NMR (δ, ppm) Key Functional Groups
E-3i (Methyl trifluoromethyl analog) 8.10–7.28 (aromatic H), 3.80 (s, OCH3) -64.0 (CF3) Trifluoromethyl, acetamido
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid 6.70–7.40 (aromatic H), 3.85 (OCH3) Hydroxy, methoxy, carboxylic acid
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate 2.35 (CH3), 4.30 (OCH2CH3), 7.20–7.60 (Ar-H) Cyano, ethyl ester

Analysis :

  • The trifluoromethyl group in E-3i causes distinct downfield shifts in 19F NMR (-64.0 ppm) and splits aromatic proton signals due to steric and electronic effects .
  • Hydroxy and methoxy groups in 2-acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid contribute to hydrogen bonding, increasing solubility in polar solvents .
  • Cyano-substituted derivatives exhibit sharp singlet peaks for the nitrile group in IR spectra (~2200 cm⁻¹), absent in acetamido analogs .

Biological Activity

Methyl (E)-3-(4-acetamidophenyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and comparative studies with other compounds.

Chemical Structure and Properties

This compound is an ester derived from methyl acrylate and 4-acetamidophenyl. Its chemical structure can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

The presence of the acetamido group enhances its solubility and biological activity, making it a candidate for further research.

1. Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties through the inhibition of α-glucosidase. For instance, a related compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, was shown to have an IC50 value of 286.39 µM compared to acarbose's 475.65 µM, indicating superior efficacy as an α-glucosidase inhibitor . This suggests that this compound may also demonstrate similar or enhanced activity.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar structures have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, related acrylate derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens .

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with microbial cell membranes. Molecular docking studies reveal that these compounds can form multiple interactions with active site residues in target enzymes like α-glucosidase, enhancing their inhibitory potential .

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with other known compounds:

Compound NameIC50 (µM)Biological Activity
This compoundTBDAntidiabetic
Acarbose475.65Antidiabetic
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate286.39Antidiabetic
Harmine N9-Cinnamic acid derivatives13.67 - 15.63Antibacterial

Case Studies

In one case study involving a series of synthesized derivatives of harmine N9-cinnamic acid, compounds exhibited significant antibacterial activity against Staphylococcus aureus, achieving a 4-log10 reduction in bacterial count within hours at specific concentrations . This highlights the potential for this compound to contribute to similar findings.

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